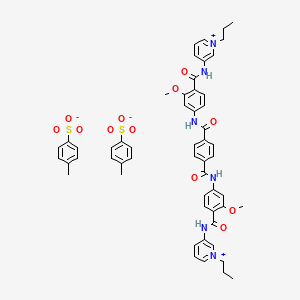
4,4'-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is an organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the degradation of materials by oxidation .
Métodos De Preparación
The synthesis of 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) typically involves the reaction of 2-tert-butyl-5-methylphenol with butane-1,4-diyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often utilize large-scale reactors and optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in preventing oxidative damage in various medical conditions.
Mecanismo De Acción
The antioxidant activity of 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic groups in the compound play a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) include:
- 4,4’-Butylidenebis(6-tert-butyl-m-cresol)
- 4,4’-Butylidene bis(6-tert-butyl-3-methylphenol)
- 4,4’-Butylidenebis(3-methyl-6-tert-butylphenol)
These compounds share similar antioxidant properties but differ in their specific chemical structures and reactivity. The uniqueness of 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) lies in its specific butane-1,4-diyl linkage, which imparts distinct physical and chemical properties .
Propiedades
Número CAS |
13348-35-1 |
|---|---|
Fórmula molecular |
C26H38O2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
2-tert-butyl-4-[4-(5-tert-butyl-4-hydroxy-2-methylphenyl)butyl]-5-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-17-13-23(27)21(25(3,4)5)15-19(17)11-9-10-12-20-16-22(26(6,7)8)24(28)14-18(20)2/h13-16,27-28H,9-12H2,1-8H3 |
Clave InChI |
DGQFNPWGWSSTMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CCCCC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


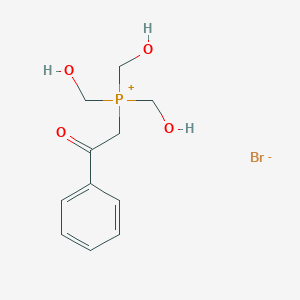
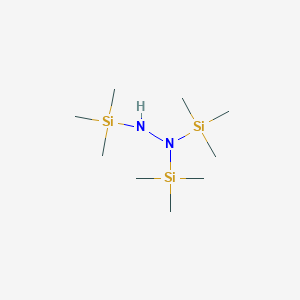
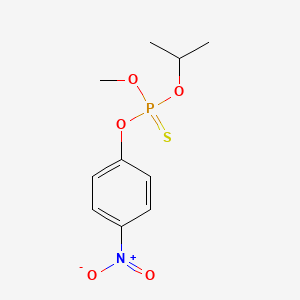
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
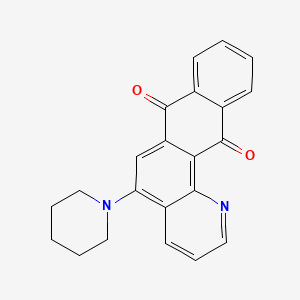

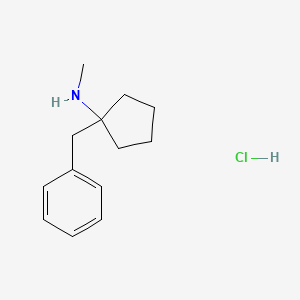



![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
